Ethyl 5-(naphthalen-2-yl)oxazole-2-carboxylate
Description
Properties
IUPAC Name |
ethyl 5-naphthalen-2-yl-1,3-oxazole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO3/c1-2-19-16(18)15-17-10-14(20-15)13-8-7-11-5-3-4-6-12(11)9-13/h3-10H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIGNDSFXWHHTBU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC=C(O1)C2=CC3=CC=CC=C3C=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 5-(naphthalen-2-yl)oxazole-2-carboxylate is a compound of interest due to its potential biological activities. This article explores its synthesis, biological effects, and mechanisms of action based on recent research findings.
Synthesis and Structural Characterization
This compound can be synthesized through various methods, including the condensation of naphthalene derivatives with oxazole carboxylic acids. The structural characterization typically involves techniques such as NMR spectroscopy and mass spectrometry to confirm the molecular structure and purity of the compound.
Biological Activity Overview
The biological activity of this compound has been investigated in several studies, revealing a range of effects:
- Antibacterial Activity : The compound has shown promising antibacterial properties against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). Its mechanism appears to involve disruption of bacterial cell wall synthesis, leading to cell lysis .
- Antifungal Activity : this compound exhibits antifungal effects against various Candida species, with some studies reporting activity greater than that of conventional antifungal agents like fluconazole .
- Anticancer Properties : Preliminary studies indicate that this compound may possess anticancer activity. It has been shown to inhibit the proliferation of various cancer cell lines, including A549 (lung cancer) and Caco-2 (colon cancer) cells. The observed mechanism involves induction of apoptosis and cell cycle arrest .
The mechanisms underlying the biological activities of this compound are multifaceted:
- Cell Membrane Interaction : The lipophilic nature of the compound allows it to integrate into cell membranes, enhancing its ability to disrupt cellular functions in both bacterial and cancer cells .
- Enzyme Inhibition : Research indicates that this compound may act as an inhibitor for specific enzymes involved in bacterial cell wall synthesis and cancer cell proliferation pathways, though detailed enzymatic targets remain to be fully elucidated .
Case Studies
Several case studies have been conducted to evaluate the efficacy of this compound:
- In Vitro Studies on Antibacterial Activity : A study demonstrated that this compound exhibited significant antibacterial activity with MIC values in the low micromolar range against MRSA strains. The results were compared with standard antibiotics, showing superior efficacy in some cases .
- Anticancer Efficacy Assessment : In a comparative study, this compound was tested alongside established chemotherapeutics. Results indicated that it induced apoptosis in A549 cells with an IC50 value significantly lower than some conventional treatments .
Table 1: Biological Activity Summary
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The structural and functional properties of ethyl 5-(naphthalen-2-yl)oxazole-2-carboxylate can be compared to related oxazole, thiazole, and isoxazole derivatives (Table 1).
Table 1: Key Structural and Physicochemical Comparisons
*LogP values estimated via computational methods (e.g., XLogP3).
- Substituent Impact: Naphthalen-2-yl vs. Aryl Groups: The naphthalen-2-yl group increases steric bulk and lipophilicity compared to smaller aryl groups (e.g., 2-ethoxyphenyl), enhancing membrane permeability and target binding in hydrophobic pockets . Oxazole vs.
Crystallographic and Physicochemical Properties
- Crystallography : The naphthalen-2-yl group promotes dense crystal packing via edge-to-face π-interactions, as seen in related naphthyl-oxazole structures .
- Thermal Stability : Ethyl 5-chlorobenzo[d]oxazole-2-carboxylate () has a boiling point of 320.5°C, suggesting the target compound may exhibit comparable thermal stability due to similar molecular weight and polarity .
Preparation Methods
Copper(I)-Catalyzed Tandem Synthesis Using Ethyl Isocyanoacetate and 2-Naphthaldehyde
- The synthesis involves a copper(I)-catalyzed tandem reaction between ethyl isocyanoacetate and 2-naphthaldehyde under aerobic conditions.
- The reaction is typically carried out in dry N,N-dimethylformamide (DMF) solvent with copper(I) bromide (CuBr) as the catalyst and DABCO (1,4-diazabicyclo[2.2.2]octane) as a base.
- The reaction is performed under an oxygen atmosphere (balloon pressure) to facilitate oxidative cyclization.
- After completion, the reaction mixture is quenched with water, extracted with ethyl acetate, dried over anhydrous sodium sulfate, and purified by silica gel column chromatography.
Reaction Conditions and Yields:
| Parameter | Details |
|---|---|
| Catalyst | CuBr (0.25 equiv) |
| Base | DABCO (0.5 equiv) |
| Solvent | Dry DMF (2 mL per mmol scale) |
| Reactants | Ethyl isocyanoacetate (1 equiv), 2-naphthaldehyde (1 equiv) |
| Atmosphere | Oxygen (balloon pressure) |
| Temperature | Room temperature or mild heating |
| Reaction Time | Several hours (typically 12 h) |
| Workup | Quench with water, extract with EtOAc, dry, filter |
| Purification | Silica gel chromatography (eluent: ethyl acetate:petroleum ether = 1:4) |
| Yield | Approximately 80% |
- The method is efficient and provides the target compound in good to excellent yield (~80%).
- The reaction tolerates various aromatic aldehydes, including 2-naphthaldehyde, to give corresponding 5-aryl oxazole-2-carboxylates.
- The copper(I) catalyst and oxygen atmosphere are critical for the oxidative cyclization step to form the oxazole ring.
Reference: This method is detailed in the supplementary information of a Royal Society of Chemistry publication describing copper(I)-catalyzed tandem synthesis of 4,5-disubstituted oxazoles, including ethyl 5-(naphthalen-2-yl)oxazole-4-carboxylate as a closely related compound.
Alternative Route via Reaction of Ethyl 2-Aminoacetate with Aromatic Ketones
- Ethyl 2-aminoacetate hydrochloride is reacted with aromatic ketones (e.g., aryl methyl ketones) in the presence of a base such as potassium carbonate to remove the hydrochloride and generate the free amine.
- This intermediate then undergoes cyclization to form 2,5-disubstituted oxazoles.
- Although this method is more commonly applied to phenyl-substituted oxazoles, it can be adapted for naphthyl derivatives by using 2-acetonaphthone.
Reaction Conditions and Yields:
| Parameter | Details |
|---|---|
| Starting Materials | Ethyl 2-aminoacetate hydrochloride, 2-acetonaphthone |
| Base | K2CO3 |
| Solvent | Typically polar aprotic solvents |
| Temperature | Reflux or elevated temperatures |
| Yield | Moderate (~25-75%) depending on conditions |
- The reaction proceeds via an intermediate free amine that condenses with the ketone.
- Yields can be improved by careful removal of hydrochloric acid and optimization of reaction parameters.
- This method confirms the intermediacy of ethyl 2-aminoacetate in oxazole formation.
Reference: The approach is discussed in the context of 2,5-disubstituted oxazole synthesis and characterization of ethyl 5-(naphthalen-1-yl)oxazole-2-carboxylate analogs.
General Notes on Purification and Characterization
- After synthesis, the crude product is typically purified by flash chromatography on silica gel using petroleum ether and ethyl acetate mixtures.
- The purified compound is often obtained as a yellow solid with melting points consistent with literature values.
- Characterization includes IR spectroscopy showing ester carbonyl peaks (~1720 cm^-1), 1H and 13C NMR confirming the oxazole ring and aromatic substituents, and mass spectrometry for molecular weight confirmation.
Summary Table of Preparation Methods
| Method No. | Starting Materials | Catalyst/Base | Solvent | Conditions | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| 1 | Ethyl isocyanoacetate + 2-naphthaldehyde | CuBr (0.25 eq), DABCO (0.5 eq) | Dry DMF | O2 atmosphere, RT, 12 h | ~80 | Copper(I)-catalyzed tandem oxidative cyclization |
| 2 | Ethyl 2-aminoacetate hydrochloride + 2-acetonaphthone | K2CO3 (base) | Polar aprotic | Reflux or elevated temp | 25-75 | Via free amine intermediate, moderate yields |
Q & A
Basic: What are the common synthetic routes for Ethyl 5-(naphthalen-2-yl)oxazole-2-carboxylate?
Answer:
The compound is typically synthesized via cyclization reactions. A representative method involves:
- Step 1: Reacting naphthalene-2-carbothioamide with ethyl 2-chloro-3-oxobutanoate under reflux in ethanol to form a thiazole intermediate .
- Step 2: Treating the intermediate with hydrazine hydrate to obtain a carbohydrazide, followed by cyclization using carbon disulfide and dimethyl sulfate to yield oxadiazole derivatives .
- Alternative Route: For oxazole formation, iodine-mediated cyclization of ethyl 2-isocyanoacetate with ketones (e.g., 1-(2-ethoxyphenyl)ethan-1-one) in DMSO at 130°C, yielding ethyl oxazole-2-carboxylate derivatives .
Key Considerations:
- Solvent choice (e.g., DMSO for cyclization, ethanol for hydrolysis) significantly impacts reaction efficiency.
- Yields vary (18–64%) depending on substituents and purification methods .
Basic: How is the compound characterized using spectroscopic and chromatographic methods?
Answer:
A multi-technique approach is essential:
- NMR Spectroscopy:
- ¹H NMR: Signals for aromatic protons (δ 7.1–7.9 ppm), ethoxy groups (δ 1.49 ppm, triplet), and sulfonyl/methyl groups (δ 3.00 ppm) confirm substituents .
- ¹³C NMR: Peaks at δ 155–160 ppm indicate carbonyl carbons; aromatic carbons appear at δ 112–153 ppm .
- HRMS: Exact mass analysis (e.g., m/z 351.1016 [M+H]⁺) validates molecular formula .
- HPLC: Purity (>98%) is confirmed via reverse-phase chromatography with UV detection at 254 nm .
Basic: What purification techniques are effective for isolating this compound?
Answer:
- Column Chromatography: Silica gel with gradient elution (e.g., 10–15% EtOAc in hexane) resolves polar impurities .
- Recrystallization: Ethanol/water mixtures are used to obtain high-purity crystalline solids .
- Solvent Extraction: Post-reaction mixtures are washed with Na₂S₂O₃ (to remove iodine) and dried over anhydrous Na₂SO₄ .
Advanced: How can reaction conditions be optimized to improve yield during synthesis?
Answer:
- Catalyst Screening: Replace iodine with milder catalysts (e.g., CuI) to reduce side reactions in oxazole cyclization .
- Temperature Control: Lower reaction temperatures (e.g., 100°C instead of 130°C) may minimize decomposition of heat-sensitive intermediates.
- Reagent Stoichiometry: Adjust molar ratios (e.g., 1.2 eq. of ethyl 2-isocyanoacetate) to drive reactions to completion .
Advanced: What strategies resolve contradictions in reported synthetic methods or spectroscopic data?
Answer:
- Cross-Validation: Compare NMR data across studies (e.g., δ 7.68 ppm for oxazole protons in vs. δ 7.43–7.88 ppm in thiazole derivatives ).
- Mechanistic Analysis: Reconcile divergent routes (e.g., thiazole vs. oxazole pathways) by identifying key intermediates (e.g., hydrazide vs. isocyanoacetate) .
- Computational Modeling: Use DFT calculations to predict plausible reaction pathways and validate experimental outcomes.
Advanced: How is X-ray crystallography applied to determine its molecular structure?
Answer:
- Data Collection: High-resolution X-ray diffraction (e.g., using SHELXL ) resolves bond lengths and angles.
- Structure Validation: Programs like PLATON check for errors in thermal parameters, bond distances, and stereochemistry.
- Puckering Analysis: For non-planar rings, Cremer-Pople coordinates quantify deviations from planarity .
Advanced: What role does the compound serve in synthesizing heterocyclic derivatives?
Answer:
It acts as a precursor for:
- Quinazolin-4-ols: React with amines to form bioactive heterocycles (e.g., antitumor agents) .
- Oxadiazoles: Sulfur-containing derivatives (e.g., methylsulfonyl-oxadiazoles) exhibit antimicrobial activity .
Advanced: How is computational modeling used to predict its biological interactions?
Answer:
- Docking Studies: Simulate binding to targets (e.g., Chikungunya virus protease) using AutoDock Vina to assess affinity .
- QSAR Models: Correlate substituent effects (e.g., electron-withdrawing groups on naphthalene) with bioactivity trends.
Advanced: What analytical approaches validate its stability under different conditions?
Answer:
- Thermogravimetric Analysis (TGA): Measures decomposition temperatures.
- Accelerated Stability Testing: Expose to heat (40°C), humidity (75% RH), and light to monitor degradation via HPLC .
Advanced: How does structural modification impact its biological activity?
Answer:
- Substituent Effects: Introducing sulfonyl groups (e.g., -SO₂CH₃) enhances antibacterial potency by improving target binding .
- Scaffold Hybridization: Fusion with pyrrole or quinazoline rings broadens activity against resistant bacterial strains .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
